AZD1208 hydrochloride

PIM Kinase Pan-Inhibitor Biochemical Assay

AZD1208 HCl is a balanced, ATP-competitive pan-PIM inhibitor (PIM1/2/3) with high selectivity and oral bioavailability. Preclinically validated for AML, prostate cancer, and NHL, it uniquely synergizes with AKT/mTOR inhibitors (e.g., capivasertib) to overcome resistance. Robust target engagement (pBAD, p4EBP1) enables reliable pharmacodynamic studies. Also shows anti-adipogenic/anti-viral activity. Choose for reproducible, translationally relevant PIM pathway interrogation.

Molecular Formula C21H22ClN3O2S
Molecular Weight 415.9 g/mol
Cat. No. B560551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1208 hydrochloride
Molecular FormulaC21H22ClN3O2S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N.Cl
InChIInChI=1S/C21H21N3O2S.ClH/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14;/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26);1H/b18-12-;/t16-;/m1./s1
InChIKeyKPQHIFXAXSIKOA-SLWUYDEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD1208: A Potent Pan-PIM Kinase Inhibitor for Hematologic and Solid Tumor Research [1]


AZD1208 is a small-molecule, ATP-competitive, pan-PIM kinase inhibitor [1] that potently inhibits the PIM1, PIM2, and PIM3 serine/threonine kinases [2]. It belongs to the thiazolidine-2,4-dione chemical class [3] and demonstrates oral bioavailability [4]. As a research tool, it is primarily used to investigate PIM kinase biology in cancer models, particularly acute myeloid leukemia (AML), prostate cancer, and non-Hodgkin lymphomas [5]. Its hydrochloride salt form is commonly supplied for in vitro and in vivo studies [6].

Why AZD1208 Cannot Be Substituted by Other Pan-PIM Inhibitors in Research Applications [1]


Although several pan-PIM inhibitors exist, AZD1208 is distinguished by its unique biochemical and pharmacokinetic profile. Its binding kinetics, selectivity window against off-target kinases, and oral bioavailability [1] result in a distinct efficacy and safety profile in preclinical models compared to earlier-generation inhibitors like SGI-1776 [2] or more potent but less characterized molecules like PIM447 [3]. Substituting AZD1208 with another PIM inhibitor can lead to significantly different experimental outcomes, particularly in in vivo efficacy, toxicity, and biomarker modulation studies, due to differences in isoform selectivity, cellular potency, and metabolic stability [4].

Quantitative Differentiators of AZD1208 vs. Key Pan-PIM Inhibitor Comparators


AZD1208 Exhibits Balanced Sub-Nanomolar Potency Across All Three PIM Isoforms [1]

In cell-free kinase assays, AZD1208 demonstrates balanced, sub-nanomolar inhibitory activity against all three PIM isoforms (PIM1, PIM2, PIM3), contrasting with the imbalanced isoform selectivity of SGI-1776 and the pM potency of PIM447 [1][2].

PIM Kinase Pan-Inhibitor Biochemical Assay

High Kinase Selectivity: Minimal Off-Target Activity Across a 442-Kinase Panel [1]

AZD1208 demonstrates exceptional selectivity for PIM kinases when screened against a broad panel of 442 kinases. This selectivity is superior to earlier generation PIM inhibitors like SGI-1776, which is known to potently inhibit Flt3 and haspin [1].

Kinase Selectivity Off-Target Effects Chemical Probe

AZD1208 Induces Tumor Regression in Xenograft Models at Tolerated Doses [1]

AZD1208 demonstrates robust, dose-dependent in vivo efficacy in multiple xenograft models, achieving tumor regression at well-tolerated oral doses [1]. This contrasts with SGI-1776, which, despite showing in vivo activity, has been associated with cardiac toxicity (QTc prolongation) in clinical trials [2].

In Vivo Efficacy Xenograft Model Oral Bioavailability

Synergistic Efficacy in Combination with AKT/mTOR Inhibitors in Preclinical Models [1]

AZD1208 demonstrates strong synergistic anti-tumor effects when combined with AKT inhibitors (e.g., AZD5363) in multiple cancer models, including AML and gastric cancer [1]. This combination strategy is a key area of active investigation, distinguishing AZD1208 from PIM inhibitors that lack detailed combination data.

Combination Therapy Synergy AKT/mTOR Pathway

Optimal Research and Preclinical Application Scenarios for AZD1208


In Vitro and In Vivo Preclinical Studies of PIM-Dependent Cancers

AZD1208 is ideally suited for in vitro (cell culture) and in vivo (xenograft, allograft) studies investigating the role of PIM kinases in cancer biology. Its balanced pan-PIM inhibition and high selectivity make it a reliable tool for elucidating PIM-specific signaling pathways and therapeutic responses in AML, prostate cancer, and non-Hodgkin lymphomas [1].

Combination Therapy Research Targeting AKT/mTOR and PIM Pathways

Due to well-documented synergy with AKT and mTOR inhibitors, AZD1208 is a key component for researchers exploring rational combination strategies. Preclinical data strongly support its use in combination with agents like capivasertib (AZD5363) or mTORC1/2 inhibitors to overcome resistance and enhance anti-tumor efficacy in AML, gastric, and prostate cancers [2].

Pharmacodynamic Biomarker Studies of PIM Kinase Inhibition

AZD1208's robust target engagement and downstream pathway modulation (e.g., phosphorylation of BAD, 4EBP1, S6) are well characterized. This makes it an excellent probe for pharmacodynamic studies assessing target inhibition in tumor tissues, peripheral blood, or surrogate tissues. Its oral bioavailability facilitates convenient, sustained dosing for biomarker studies in preclinical models [3].

Investigating PIM Kinase Roles in Non-Oncology Indications

Emerging research indicates that AZD1208 may have applications beyond oncology. Studies have shown its effects on adipogenesis and lipolysis in 3T3-L1 adipocytes, suggesting potential utility in metabolic disease research, particularly obesity [4]. It also shows anti-viral activity against Mayaro virus replication in vitro , expanding its utility to infectious disease research.

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